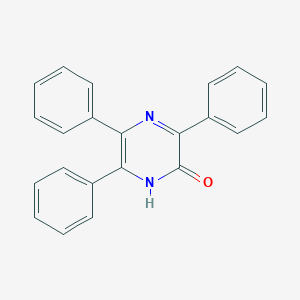

2-Hydroxy-3,5,6-triphenyl-pyrazine

Description

Properties

IUPAC Name |

3,5,6-triphenyl-1H-pyrazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O/c25-22-21(18-14-8-3-9-15-18)23-19(16-10-4-1-5-11-16)20(24-22)17-12-6-2-7-13-17/h1-15H,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOEKNTXRAFCHFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(C(=O)N2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Functionalization of 2 Hydroxy 3,5,6 Triphenyl Pyrazine

Reactions at the Hydroxyl Group

The hydroxyl group of 2-hydroxy-3,5,6-triphenyl-pyrazine is attached to a carbon atom of the heterocyclic ring and can exhibit tautomerism, existing in equilibrium with its pyrazinone form. thieme-connect.de This dual nature influences its reactivity, allowing for reactions characteristic of both alcohols/phenols and amides.

The hydroxyl group can be readily alkylated or acylated to form the corresponding ethers and esters. These reactions are important for protecting the hydroxyl group or for modifying the compound's properties.

O-Alkylation: In general, O-alkylation of hydroxypyrazines can be achieved using various alkylating agents in the presence of a base. scirp.org The choice of base and solvent is crucial to favor O-alkylation over the competing N-alkylation of the pyrazinone tautomer. For instance, reactions of hydroxypyrazines with alkyl halides in the presence of a base like sodium ethoxide can yield alkoxypyrazines. doi.org O-silylation, a related reaction, can be performed using reagents like trimethylsilylchloride. doi.org

| Reactant | Reagent | Product | General Conditions |

|---|---|---|---|

| 2-Hydroxypyrazine (B42338) | Alkyl Halide (e.g., CH₃I) | 2-Alkoxypyrazine | Base (e.g., NaH, K₂CO₃) in an inert solvent (e.g., DMF, Acetone) |

| 2-Hydroxypyrazine | Trimethylsilylchloride/Bis(trimethylsilyl)amine | 2-(Trimethylsilyloxy)pyrazine | Standard silylation conditions |

O-Acylation: O-acylation involves the reaction of the hydroxyl group with an acylating agent such as an acyl chloride or a carboxylic anhydride (B1165640). beilstein-journals.org To achieve chemoselective O-acylation in molecules that also contain amine functionalities, the reaction can be carried out under acidic conditions which protonate the amine groups and prevent their acylation. beilstein-journals.org For hydroxypyrazines, acetylation can occur on the hydroxyl group. For example, the acetylation of 6-bromo-3-hydroxypyrazine-2-carboxamide (B1279246) with excess acetic anhydride results in diacetylation, with one acetyl group on the hydroxyl moiety. imist.ma

| Reactant | Reagent | Product | General Conditions |

|---|---|---|---|

| Hydroxyamino acids | Acyl Chloride (e.g., Acetyl chloride) | O-Acylhydroxyamino acid hydrochloride | Acidic medium (e.g., HCl/Acetic Acid) beilstein-journals.org |

| 6-Bromo-3-hydroxypyrazine-2-carboxamide | Acetic Anhydride (excess) | 3-(Acetylcarbamoyl)-5-bromopyrazine-2-yl acetate (B1210297) | Catalyst-free, solvent-free imist.ma |

Reactivity of the Pyrazine (B50134) Heterocycle

The pyrazine ring is an electron-deficient aromatic system, which makes it generally resistant to electrophilic attack but susceptible to nucleophilic substitution. thieme-connect.demdpi.com The presence of three bulky phenyl groups can be expected to sterically hinder reactions at the ring carbons.

Due to the deactivating effect of the two nitrogen atoms, electrophilic aromatic substitution (EAS) on the pyrazine ring is difficult and requires harsh reaction conditions. msu.edu The nitrogen atoms withdraw electron density from the ring, making it less nucleophilic. msu.edumasterorganicchemistry.com Furthermore, the nitrogen lone pairs can coordinate with the electrophile or the Lewis acid catalyst, further deactivating the ring. msu.edu

However, the hydroxyl group at the 2-position is an activating group and directs electrophiles to the ortho and para positions. In the case of this compound, the available positions on the pyrazine ring are limited. Nitration studies on 2-hydroxy-5,6-diphenylpyrazine and 2-hydroxy-3,6-diphenylpyrazine, which are structurally similar, have been reported, indicating that electrophilic substitution is possible. acs.org The substitution pattern will be determined by the combined electronic effects of the hydroxyl and phenyl groups, as well as steric hindrance.

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic rings, particularly when a good leaving group is present. masterorganicchemistry.compressbooks.pub The reaction proceeds through a negatively charged intermediate (a Meisenheimer-type complex), which is stabilized by the electron-withdrawing nitrogen atoms of the pyrazine ring. masterorganicchemistry.com

For this compound, a nucleophilic substitution would first require the conversion of the hydroxyl group into a better leaving group, such as a halide or a sulfonate ester (as discussed in 3.1.2). The resulting halo- or sulfonyloxypyrazine would then be a suitable substrate for SNAr reactions. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the leaving group to introduce new functionalities onto the pyrazine ring. doi.orgsemanticscholar.org The presence of electron-withdrawing groups on the ring generally accelerates the rate of SNAr reactions. masterorganicchemistry.com

Oxidation: The pyrazine ring can be oxidized, although the specific conditions and products depend on the substituents present. Oxidation of the ring nitrogen atoms can lead to the formation of N-oxides. doi.org However, for 2-hydroxypyrazines, peroxidation typically occurs at the distal nitrogen atom (N-4). doi.org The oxidation of the pyrazine ring itself can also occur under certain conditions, potentially leading to ring-opened products or further functionalized pyrazines. For example, certain vanadium complexes in the presence of pyrazine-2-carboxylic acid can catalyze the oxidation of alkanes, showcasing the role of pyrazine derivatives in oxidation catalysis. scispace.com

Computational and Theoretical Investigations of 2 Hydroxy 3,5,6 Triphenyl Pyrazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods, rooted in quantum mechanics, provide a detailed description of molecular geometries and electronic properties.

Density Functional Theory (DFT) for Optimized Geometries

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. ntnu.no It is a powerful tool for predicting the optimized geometries of molecules. researchgate.netnih.gov DFT calculations, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, are commonly employed to determine the most stable conformation of a molecule. nih.govmdpi.com For complex molecules like those with multiple phenyl rings, steric hindrance can lead to significant distortions from planarity. For instance, in a related compound, 2-ethyl-3,5,6-triphenyl-pyrazine, the pyrazine (B50134) ring adopts a flattened twist-boat conformation due to steric crowding. nih.gov The optimization process involves finding the minimum energy structure on the potential energy surface, which corresponds to the most stable arrangement of the atoms in the molecule. ntnu.no

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the reactive behavior of a molecule. researchgate.netnih.gov It provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in shades of red and yellow, while regions of positive potential (electron-poor, prone to nucleophilic attack) are shown in blue. researchgate.netresearchgate.net In molecules containing hydroxyl groups, the oxygen atom typically presents a region of negative electrostatic potential, indicating its susceptibility to electrophilic attack. researchgate.netmdpi.com The analysis of MEP can also shed light on the stability of a molecule and its interactions with other molecules. nih.gov The spatial minimum of the MEP (Vmin) and the MEP at the nuclei (Vn) offer quantitative insights into a molecule's lipophilicity, acidity/basicity, and conformational preferences, which are crucial for drug design. chemrxiv.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and the energy of electronic transitions. researchgate.netchimicatechnoacta.ru A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. researchgate.net FMO analysis helps in understanding the electronic charge transfer within a molecule and is instrumental in predicting the pathways of chemical reactions. researchgate.netimperial.ac.uk The distribution of the HOMO and LUMO across the molecule reveals the primary sites for electron donation and acceptance.

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.dewisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.de This method is used to investigate charge transfer, hyperconjugative interactions, and the delocalization of electron density. researchgate.netacs.org The second-order perturbation theory analysis within the NBO framework estimates the energetic importance of these interactions, providing insights into the stability of the molecule. uni-muenchen.defaccts.de For example, interactions between filled (donor) and empty (acceptor) NBOs indicate delocalization effects that stabilize the molecule. uni-muenchen.de

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. mdpi.comnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule, revealing its flexibility and the different shapes it can adopt. mdpi.com This is particularly important for large and flexible molecules like 2-Hydroxy-3,5,6-triphenyl-pyrazine, where various conformations may exist with similar energies. dovepress.com MD simulations can provide insights into how the molecule might interact with other molecules, such as in a biological system, by generating an ensemble of conformations. mdpi.comnih.gov Advanced techniques like accelerated MD and metadynamics can enhance the sampling of the conformational space, allowing for the exploration of rare but potentially important conformations. dovepress.com The combination of MD with other computational methods, such as Generative Adversarial Networks (GANs), is an emerging approach to more extensively explore protein conformational spaces. arxiv.org

Analysis of Non-Covalent Interactions

Non-covalent interactions play a crucial role in determining the supramolecular architecture and properties of molecular crystals. researchgate.netrsc.org These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, are weaker than covalent bonds but are fundamental to molecular recognition and self-assembly. In pyrazine-based compounds, hydrogen bonding is a significant factor in their supramolecular structures. researchgate.net The analysis of non-covalent interactions can be performed using various computational techniques. For example, Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the interaction energy into electrostatic, exchange, induction, and dispersion components, providing a detailed understanding of the nature of these interactions. nih.gov Other methods like Atoms in Molecules (AIM) theory and conceptual DFT are also utilized to characterize non-covalent interactions. nih.gov In pyrazine and its derivatives, different types of non-covalent interactions, including σ-hole and π-hole interactions, have been studied to understand their binding preferences. nih.govmdpi.com

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions within a crystal lattice. researchgate.net By mapping the electron distribution of a molecule in relation to its neighbors, it provides a detailed picture of the close contacts that stabilize the crystal structure. The analysis involves generating a Hirshfeld surface and associated 2D fingerprint plots.

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) is greater than that of all other molecules in the crystal. The properties mapped onto this surface, such as dnorm (normalized contact distance), highlight regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, white areas represent van der Waals contacts, and blue regions show longer-range interactions.

For this compound, the presence of phenyl rings, a hydroxyl group, and the pyrazine core suggests a variety of intermolecular interactions. A hypothetical Hirshfeld surface analysis would likely reveal the following significant contacts:

H···H Interactions: Due to the abundance of hydrogen atoms on the phenyl rings, H···H contacts are expected to be the most significant contributor to the Hirshfeld surface area, a common feature in organic molecules. iucr.org

C···H/H···C Interactions: These interactions, often associated with π-stacking and other weak van der Waals forces, would be prominent due to the multiple phenyl groups. mdpi.com

O···H/H···O Interactions: The hydroxyl group is a strong hydrogen bond donor, and the nitrogen atoms in the pyrazine ring are potential acceptors. Therefore, strong O-H···N or O-H···O hydrogen bonds are anticipated, which would appear as sharp spikes in the fingerprint plots. mdpi.com

C···C Interactions: Stacking interactions between the phenyl rings and the pyrazine ring (π-π stacking) would be represented by C···C contacts. mdpi.com

N···H/H···N Interactions: These contacts would arise from interactions involving the nitrogen atoms of the pyrazine ring and hydrogen atoms of neighboring molecules. mdpi.com

The relative contributions of these interactions can be quantified to provide a comprehensive understanding of the crystal packing. An illustrative breakdown of these contributions is presented in the table below, based on typical values for similar aromatic and heterocyclic compounds.

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound

| Interaction Type | Hypothetical Percentage Contribution (%) |

| H···H | 40 - 50 |

| C···H/H···C | 20 - 30 |

| O···H/H···O | 10 - 15 |

| C···C | 5 - 10 |

| N···H/H···N | 3 - 7 |

| Other | < 5 |

Energy Framework Calculations

Energy framework calculations provide a quantitative measure of the intermolecular interaction energies within a crystal, offering deeper insight into the stability of the crystal packing. This method calculates the interaction energies between a central molecule and its nearest neighbors, typically within a defined radius. The total interaction energy is decomposed into its electrostatic, dispersion, repulsion, and polarization components.

These energies are often visualized as cylinders connecting the centroids of interacting molecules, with the cylinder radius being proportional to the magnitude of the interaction energy. This provides a clear, graphical representation of the dominant forces in the crystal structure.

For this compound, the energy framework would be constructed based on the interaction energies between molecular pairs. The different energy components would be calculated using a suitable level of theory, such as B3LYP with a standard basis set. iucr.orgmdpi.com

Dispersion Energy: Given the large, nonpolar surface area of the three phenyl groups, the dispersion energy is expected to be the most significant contributor to the total interaction energy. iucr.org This is a common finding in the crystal structures of large organic molecules.

Electrostatic Energy: The electrostatic component will be significant due to the polar hydroxyl group and the nitrogen atoms in the pyrazine ring, which facilitate hydrogen bonding and other polar interactions.

The calculated interaction energies for the most significant molecular pairs in a hypothetical crystal structure of this compound are summarized in the table below.

Table 2: Hypothetical Interaction Energies for Molecular Pairs in the Crystal Structure of this compound

| Molecular Pair | Electrostatic Energy (kJ/mol) | Dispersion Energy (kJ/mol) | Total Energy (kJ/mol) |

| Pair 1 (Hydrogen Bonding) | -50 to -80 | -40 to -70 | -90 to -150 |

| Pair 2 (π-π Stacking) | -20 to -40 | -60 to -100 | -80 to -140 |

| Pair 3 (van der Waals) | -10 to -20 | -30 to -50 | -40 to -70 |

These computational investigations, Hirshfeld surface analysis and energy framework calculations, provide a detailed and quantitative understanding of the supramolecular chemistry of this compound, highlighting the interplay of various intermolecular forces that dictate its solid-state structure.

Advanced Research Applications and Potential Roles

Role in Coordination Chemistry as a Ligand

The presence of a hydroxyl group and nitrogen atoms within the pyrazine (B50134) ring makes 2-Hydroxy-3,5,6-triphenyl-pyrazine a prime candidate for use as a ligand in coordination chemistry. Hydroxypyrazine derivatives are known to coordinate with metal ions, and this compound is expected to exhibit similar reactivity. nih.gov

The 2-hydroxypyrazine (B42338) moiety can act as a bidentate ligand, coordinating to a metal center through the hydroxyl oxygen and one of the adjacent pyrazine nitrogen atoms to form a stable chelate ring. This mode of coordination is well-documented for simpler 2-hydroxypyrazine systems. nih.gov The triphenyl substitution in this compound would introduce significant steric bulk, which could influence the coordination geometry and the stability of the resulting metal complexes. This steric hindrance might favor the formation of complexes with specific metals or in particular oxidation states, potentially leading to selective metal binding.

The synthesis of metal complexes with this compound would likely involve the reaction of the deprotonated ligand (formed by treating the compound with a suitable base) with a metal salt in an appropriate solvent. Characterization of the resulting complexes would be carried out using standard techniques such as single-crystal X-ray diffraction, infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis. For instance, the coordination of the ligand to a metal ion would be expected to cause a noticeable shift in the IR stretching frequency of the C=O/C-O bond of the hydroxypyrazine tautomer and the pyrazine ring vibrations. bendola.com

Contribution to Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. supramolecularevans.com The structure of this compound is rich in features that can drive supramolecular assembly. The hydroxyl group is a hydrogen bond donor and acceptor, while the aromatic phenyl rings can participate in π-π stacking interactions. These interactions are fundamental to the principles of crystal engineering, where the goal is to design and synthesize crystalline materials with desired structures and properties. whiterose.ac.uk The interplay of hydrogen bonding and π-π stacking can lead to the formation of well-defined one-, two-, or three-dimensional supramolecular architectures. nih.gov

Potential as Building Blocks for Complex Chemical Architectures

The multifunctional nature of this compound makes it a valuable building block, or "synthon," for the construction of more complex chemical architectures. Its ability to act as a ligand for metal ions can be exploited to create discrete metallo-supramolecular structures or extended coordination polymers. whiterose.ac.uknih.gov Furthermore, the phenyl rings can be functionalized to introduce additional reactive sites, allowing for the covalent linkage of these units into larger organic frameworks or polymers. The synthesis of such complex structures is a key area of research in materials science and nanotechnology.

Considerations for Optical or Electronic Materials Development

Pyrazine-based compounds are known to possess interesting optical and electronic properties, making them components in the development of functional materials. rsc.org The extended π-conjugation provided by the pyrazine and phenyl rings in this compound suggests that it may have potential applications in optoelectronics. The electronic properties of pyrazine derivatives can be tuned by the introduction of different substituents. researchgate.net For instance, the electron-withdrawing nature of the pyrazine ring combined with the electron-donating or -withdrawing capabilities of substituents on the phenyl rings could be used to tailor the HOMO/LUMO energy levels and the band gap of the material. researchgate.netnih.gov This makes such compounds interesting for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as sensitizers in dye-sensitized solar cells. rsc.orgnih.govrsc.org The triphenyl substitution could also enhance the thermal stability of the material, a crucial factor for device performance. tue.nl

Future Research Directions and Unaddressed Challenges

Exploration of Novel and Green Synthetic Methodologies

The synthesis of polysubstituted pyrazines often relies on classical condensation reactions that may involve harsh conditions, poor yields, or generate significant waste. mobt3ath.com The traditional synthesis of 2-hydroxypyrazines, known as the Reuben G. Jones synthesis, involves the double condensation of a 1,2-dicarbonyl compound with an α-aminoamide, often in the presence of a strong base at low temperatures. beilstein-journals.orgnih.gov For 2-Hydroxy-3,5,6-triphenyl-pyrazine, this would likely involve the reaction of benzil (B1666583) with an appropriate α-aminoamide or a related pathway.

A significant unaddressed challenge is the development of efficient, regioselective, and environmentally benign synthetic routes to this specific compound. Future research should focus on:

One-Pot Reactions: Developing one-pot procedures that combine multiple synthetic steps without isolating intermediates can improve efficiency and reduce waste. tandfonline.comresearchgate.net Methodologies using potassium tert-butoxide (t-BuOK) in aqueous methanol (B129727) at room temperature have shown promise for other pyrazines and could be adapted. tandfonline.com

Green Catalysis: Exploring alternative catalysts to traditional strong bases is a key research avenue. nih.gov This includes investigating earth-abundant metal catalysts or organocatalysts that can facilitate the cyclization and subsequent aromatization under milder conditions. nih.gov

Alternative Energy Sources: The use of microwave irradiation or sonication could potentially accelerate reaction times and improve yields, offering a greener alternative to conventional heating.

Atom-Economical Routes: Designing synthetic pathways that maximize the incorporation of atoms from the starting materials into the final product is a core principle of green chemistry. nih.gov Research into acceptorless dehydrogenative coupling routes, which release hydrogen gas as the only byproduct, could provide a highly efficient and clean method for synthesizing the pyrazine (B50134) core. nih.gov

Investigation of Unique Reactivity Pathways and Mechanistic Studies

The reactivity of this compound is predicted to be complex due to the electronic and steric influence of its substituents. The compound exists in a tautomeric equilibrium between the hydroxy form and its keto counterpart, 3,5,6-triphenyl-pyrazin-2(1H)-one, which profoundly influences its reactivity. thieme-connect.de

Key unaddressed questions that warrant investigation include:

Tautomerism Dynamics: A detailed study of the tautomeric equilibrium and the factors that influence it (e.g., solvent, temperature, pH) is essential for predicting and controlling its chemical behavior.

Mechanistic Insights into Synthesis: The regioselectivity of the Jones synthesis when using unsymmetrical starting materials can be counterintuitive. beilstein-journals.org A mechanistic study of the formation of this compound could elucidate the reaction pathway and allow for better control over isomer formation. beilstein-journals.orgnih.gov

Electrophilic and Nucleophilic Substitution: The steric hindrance from the three phenyl groups may lead to unusual regioselectivity in substitution reactions on both the pyrazine and phenyl rings. Mapping these reactivity patterns is a fundamental challenge.

Proton-Coupled Electron Transfer (PCET): The combination of the acidic hydroxyl group and the redox-active pyrazine ring makes this molecule a candidate for PCET reactions. diva-portal.org Investigating its behavior in such reactions could reveal novel catalytic or biological activities, drawing parallels with the function of redox-active amino acids like tryptophan in enzymatic systems. diva-portal.org

Deepening Understanding through Advanced Spectroscopic and Computational Techniques

A thorough characterization of this compound is currently lacking. A combination of advanced spectroscopic methods and computational modeling is necessary to build a comprehensive profile of its structural and electronic properties.

Future research should employ the following techniques:

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (COSY, HSQC, HMBC) are required to unambiguously assign all proton and carbon signals, which is complicated by the multiple phenyl rings.

Surface-Enhanced Raman Spectroscopy (SERS): SERS can provide detailed vibrational information and probe the molecule's interaction with surfaces, which is crucial for applications in sensing or materials science. nih.gov The technique is highly sensitive and can reveal how the molecule coordinates to metal surfaces. nih.gov

Computational Chemistry: Density Functional Theory (DFT) calculations are invaluable for predicting molecular geometry, electronic structure (HOMO/LUMO energies), and spectroscopic properties. researchgate.netaip.org DFT can also be used to model reaction mechanisms and predict reactivity, providing insights that are difficult to obtain experimentally. researchgate.netnih.gov

Spectroscopic Studies of Interactions: Techniques like fluorescence spectroscopy can be used to study the interaction of this compound with biomolecules such as proteins, providing data on binding mechanisms and conformational changes, which is essential for pharmacological research. bohrium.com

Expanding the Scope of Structural and Functional Diversity through Derivatization

The structure of this compound offers multiple sites for chemical modification, allowing for the creation of a diverse library of new compounds with potentially enhanced or novel functionalities.

Strategic derivatization efforts should focus on:

Modification of the Hydroxyl Group: The hydroxyl group is a prime target for derivatization. It can be converted to a chloropyrazine via reagents like phosphoryl chloride, which then serves as a versatile intermediate for introducing various nucleophiles. acs.org It can also be alkylated or acylated to fine-tune the molecule's electronic properties and solubility.

Substitution on the Phenyl Rings: The three phenyl rings provide ample opportunity for introducing a wide range of functional groups through electrophilic aromatic substitution. This would allow for a systematic study of structure-activity relationships (SAR).

Coupling Reactions: The pyrazine core is suitable for various transition metal-catalyzed coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the attachment of diverse aryl or alkyl groups. tandfonline.com This is a powerful strategy for building molecular complexity.

Chemo-enzymatic Synthesis: Combining chemical synthesis with enzymatic transformations could offer highly selective and environmentally friendly routes to novel derivatives that are difficult to achieve through traditional chemistry alone.

Theoretical Predictions for Emerging Applications in Materials Science

Polyphenyl-substituted heterocyclic compounds are known for their unique photophysical properties and potential in materials science. rsc.org Theoretical modeling is a powerful, cost-effective tool to predict the properties of this compound and its derivatives, guiding experimental efforts toward the most promising applications.

Future theoretical research should explore:

Aggregation-Induced Emission (AIE): Molecules with multiple phenyl rotors, like tetraphenylpyrazine, often exhibit AIE, where they become highly emissive in an aggregated state or solid form. aip.orgrsc.org Theoretical models can predict the likelihood of AIE behavior in this compound, which would make it a strong candidate for use in organic light-emitting diodes (OLEDs) and chemical sensors. rsc.orgdntb.gov.ua

Non-Linear Optical (NLO) Properties: DFT calculations can predict NLO properties such as polarizability and hyperpolarizability. nih.gov Molecules with significant NLO responses are valuable for applications in telecommunications and optical data processing. The donor-acceptor character that can be tuned through derivatization makes this an interesting avenue. nih.gov

Corrosion Inhibition: Pyrazine derivatives have been studied as corrosion inhibitors for metals. researchgate.net Computational methods can predict the binding energy and interaction mechanism of this compound on metal surfaces, assessing its potential to form a protective layer. researchgate.net

Semiconductor Properties: Theoretical calculations can determine the band gap and charge transport properties of this compound, evaluating its suitability as an organic semiconductor in electronic devices.

Q & A

Basic: What are the optimized synthetic routes for 2-Hydroxy-3,5,6-triphenyl-pyrazine, and how do reaction conditions influence yields?

The synthesis of this compound can be achieved via a cascade reaction starting from aryl methyl ketones. Key parameters include temperature control and reagent selection. For instance, increasing reaction temperature enhances the probability of carbonyl group activation, favoring pyrazine formation over imidazole derivatives. Yields of 2-hydroxy-3,6-diaryl-pyrazines rise significantly at elevated temperatures due to improved cyclization efficiency . Methodologically, using aryl methyl ketones with hydrazine derivatives under reflux in ethanol or acetic acid is recommended. Characterization via TLC and GC-MS ensures reaction progress monitoring.

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Structural elucidation requires a combination of techniques:

- IR Spectroscopy : Identifies hydroxyl (-OH) and aromatic C-H stretches, with typical peaks at 3200–3500 cm⁻¹ (OH) and 3050–3100 cm⁻¹ (C-H) .

- NMR : ¹H NMR reveals phenyl proton environments (δ 6.8–7.5 ppm) and hydroxyl proton signals (δ 9–11 ppm). ¹³C NMR confirms pyrazine ring carbons (δ 150–160 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, providing bond lengths, angles, and intermolecular interactions. Predicted density (1.20±0.1 g/cm³) and thermal parameters aid in validating crystallographic models .

Advanced: How can computational modeling predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations using software like Gaussian or ORCA can predict molecular orbitals, electrostatic potentials, and acid dissociation constants (pKa). For example, the predicted pKa of -1.13±0.10 suggests strong electron-withdrawing effects from the pyrazine ring. Molecular dynamics simulations assess solubility and stability in solvents, guiding experimental design for derivatization. Comparative studies with analogs (e.g., 2,3,5-triphenylpyrazine) highlight substituent effects on reactivity .

Advanced: How should researchers address discrepancies in reported synthetic yields or spectral data for this compound?

Contradictions often arise from variations in reaction conditions (e.g., temperature gradients, reagent purity) or characterization methods. To resolve these:

- Reproduce Experiments : Standardize conditions (e.g., anhydrous solvents, inert atmosphere) and validate reagents via NMR or HPLC.

- Cross-Validate Spectra : Compare IR/NMR data with computational predictions (e.g., ChemDraw simulations) or published databases.

- Statistical Analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading) affecting yields .

Advanced: What strategies are recommended for synthesizing derivatives of this compound to study structure-activity relationships (SAR)?

Derivatization focuses on functionalizing the hydroxyl group or phenyl rings:

- Esterification : React with acyl chlorides to form ester derivatives, enhancing lipophilicity for bioavailability studies.

- Hydrazone Formation : Condense with hydrazines (e.g., phenylhydrazine) to generate hydrazone-linked analogs, which are intermediates for heterocyclic compounds like pyrazolines .

- Borylation : Introduce boronic ester groups via palladium-catalyzed reactions for Suzuki-Miyaura cross-coupling, enabling aryl-aryl bond formation .

Basic: What are the key considerations for designing bioactivity assays for this compound?

- Target Selection : Prioritize assays based on structural analogs (e.g., antimicrobial pyrazolines or immunosuppressive pyrazines ).

- Solubility Optimization : Use DMSO or PEG-400 for in vitro studies, ensuring concentrations below cytotoxicity thresholds.

- Dose-Response Analysis : Conduct IC50/EC50 determinations via microplate readers, with triplicate replicates to ensure reproducibility .

Advanced: How can researchers leverage crystallographic data to understand intermolecular interactions in this compound?

SHELX-refined X-ray structures reveal hydrogen bonding (e.g., O-H···N between hydroxyl and pyrazine groups) and π-π stacking of phenyl rings. These interactions dictate packing motifs (e.g., herringbone vs. layered), influencing solubility and melting points. Hirshfeld surface analysis quantifies interaction contributions (e.g., H-bonding vs. van der Waals), aiding co-crystal design for enhanced stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.